molecular formula C14H24O B076514 2-Butyl-2-adamantanol CAS No. 14451-86-6

2-Butyl-2-adamantanol

Cat. No. B076514
CAS RN: 14451-86-6
M. Wt: 208.34 g/mol
InChI Key: PXRAOOXXPGRCJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives, including compounds like 2-Butyl-2-adamantanol, often involves complex reactions such as Diels-Alder cycloadditions, dehydration of corresponding allyl alcohols, and Barbier-type reactions. For instance, 2-(1-Adamantyl)-1,3-butadiene, a precursor for adamantane derivatives, can be synthesized via dehydration and further undergoes cycloaddition reactions to yield various adamantane-substituted compounds (Sasaki, Shimizu, & Ohno, 1984).

Molecular Structure Analysis

The molecular structure of 2-Butyl-2-adamantanol and related adamantane derivatives has been examined using techniques like X-ray structural studies. These studies reveal insights into the sigma-donor abilities of C-H and C-C bonds within the adamantane framework, helping to understand the compound's reactivity and interaction potential (Spiniello & White, 2003).

Chemical Reactions and Properties

Adamantane derivatives exhibit a range of chemical behaviors, including cycloaddition reactions that allow for the synthesis of complex carbo- and heterocycles. These reactions are pivotal for the modification and functionalization of the adamantane core, leading to new compounds with varied properties and potential applications (Sasaki, Shimizu, & Ohno, 1984).

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Fry and Saba (1982) discussed the synthesis of 2-tert-butyladamantane from precursors including 2-Butyl-2-adamantanol, highlighting the cationic shifts in the adamantyl group under specific conditions (Fry & Saba, 1982).
    • Spiniello and White (2003) reported on X-ray structural studies of 2-adamantanol derivatives, applying the variable oxygen probe to assess the sigma-donor ability of C-H and C-C bonds (Spiniello & White, 2003).
    • Hájek et al. (1977) explored the use of lanthanide shift reagents for determining the alkyl conformation in various 2-alkyl-2-adamantanols, including 2-Butyl-2-adamantanol (Hájek et al., 1977).
  • Catalytic Synthesis :

    • Okuhara, Chen, and Matsuda (2000) investigated the catalytic synthesis of N-alkylacrylamides from acrylonitrile and alcohols, including 1-adamantanol, using solid acids (Okuhara et al., 2000).
  • Photocatalytic Oxidation :

    • Ohno, Mitsui, and Matsumura (2003) studied the photocatalyzed oxidation of adamantane using TiO2 powders, yielding products like 2-adamantanol (Ohno et al., 2003).
  • Organic Synthesis :

    • Kalir and Balderman (2003) described the synthesis of 2-phenyl-2-adamantanamine hydrochloride, using 2-phenyl-2-adamantanol as a reactant, which is structurally related to 2-Butyl-2-adamantanol (Kalir & Balderman, 2003).
  • Reactions with Alcohols :

    • Kawanisi, Arimatsu, Yamaguchi, and Kimoto (1972) observed that upon heating in hexamethylphosphoric triamide, 2-adamantanol afforded 2-adamantyl tetramethylphosphorodiamidate, indicating a novel reaction type (Kawanisi et al., 1972).
  • Carbonium Ions Studies :

    • Prakash et al. (1992) investigated the carbon-13 NMR spectroscopic study of various adamantyl cations, including 2-butyl-substituted variants, revealing insights into the stabilization effects and electronic structures (Prakash et al., 1992).
  • Solvolysis Studies :

    • Okazaki, Itō, and Kitagawa (2015) conducted solvolysis studies of 2-adamantyl p-toluenesulfonate in an ionic liquid, providing insights into the reaction mechanisms and solvolytic pathways (Okazaki et al., 2015).

Future Directions

Adamantane derivatives, such as 2-Butyl-2-adamantanol, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The future directions of research could involve exploring these applications further.

properties

IUPAC Name

2-butyladamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-2-3-4-14(15)12-6-10-5-11(8-12)9-13(14)7-10/h10-13,15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRAOOXXPGRCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C2CC3CC(C2)CC1C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504857
Record name 2-Butyltricyclo[3.3.1.1~3,7~]decan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-2-adamantanol

CAS RN

14451-86-6
Record name 2-Butyltricyclo[3.3.1.13,7]decan-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14451-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyltricyclo[3.3.1.1~3,7~]decan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Hájek, P Trška, L Vodička… - Organic Magnetic …, 1977 - Wiley Online Library
… The position of the lanthanide atom calculated from the pseudocontact shift equation was studied for 2-adamantanol and 2-methyl-, 2-ethyl-, 2-propyl-, 2-butyl-2-adamantanol. The …
Number of citations: 5 onlinelibrary.wiley.com
M Hajek, L Vodicka, Z Ksandr, S Landa - Tetrahedron Letters, 1972 - Elsevier
… Only in the case of 2-butyl-2-adamantanol /see Fig.l/ the -CH3 protons were shifted towards higher fields.This indicates that the value /the angle 0-Eu-II in the equation for the pseu…
Number of citations: 11 www.sciencedirect.com
J Burkhard, J Vais, L Vodička, S Landa - Journal of Chromatography A, 1969 - Elsevier
The Kováts indices of 85 adamantane compounds, including hydrocarbons, hydroxy derivatives, ketones, halogen derivatives and esters, were determined. The elution data were …
Number of citations: 43 www.sciencedirect.com
BG Harvey, KW Harrison, MC Davis, AP Chafin… - Energy & …, 2016 - ACS Publications
… (21, 22) The NMR spectra of 2-butyl-2-adamantanol and BA have also been reported. (23) The density of BA was 0.928 g/mL, while the NHOC (142.0 kBtu/gal) was slightly higher than …
Number of citations: 34 pubs.acs.org
KB Wiberg, AL Bartelson, WF Bailey - Tetrahedron Letters, 2011 - Elsevier
… In contrast to this result, the reaction of 2-adamantanone with n-BuLi affords the tertiary alcohol, 2-butyl-2-adamantanol, as the exclusive product. …
Number of citations: 7 www.sciencedirect.com

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